molecular formula C15H12N2O2 B11417235 N-(1,2-benzoxazol-3-yl)-2-methylbenzamide

N-(1,2-benzoxazol-3-yl)-2-methylbenzamide

Cat. No.: B11417235
M. Wt: 252.27 g/mol
InChI Key: RFKDWUMUIDZHTA-UHFFFAOYSA-N
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Description

N-(1,2-benzoxazol-3-yl)-2-methylbenzamide is a chemical compound that belongs to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing both nitrogen and oxygen atoms in a five-membered ring fused to a benzene ring. These compounds are known for their diverse biological activities and are used in various fields such as pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,2-benzoxazol-3-yl)-2-methylbenzamide typically involves the cyclization of 2-aminophenols with aldehydes or ketones. One common method is the reaction of 2-aminophenol with an appropriate aldehyde under acidic conditions to form the benzoxazole ring. This reaction can be catalyzed by various acids, such as hydrochloric acid or sulfuric acid, and often requires heating to facilitate the cyclization process .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. For example, the use of samarium triflate as a reusable acid catalyst in an aqueous medium has been reported to enable the synthesis of benzoxazoles under mild reaction conditions . This method is advantageous due to its green chemistry approach and the ability to recycle the catalyst.

Chemical Reactions Analysis

Types of Reactions

N-(1,2-benzoxazol-3-yl)-2-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The benzoxazole ring can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, or acylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoxazole oxides, while reduction can produce benzoxazole derivatives with reduced functional groups.

Mechanism of Action

The mechanism of action of N-(1,2-benzoxazol-3-yl)-2-methylbenzamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interact with cellular receptors to exert its effects. The exact pathways and targets can vary depending on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1,2-benzoxazol-3-yl)-2-methylbenzamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 2-methylbenzamide group may enhance its binding affinity to certain targets or alter its pharmacokinetic properties compared to other benzoxazole derivatives .

Properties

Molecular Formula

C15H12N2O2

Molecular Weight

252.27 g/mol

IUPAC Name

N-(1,2-benzoxazol-3-yl)-2-methylbenzamide

InChI

InChI=1S/C15H12N2O2/c1-10-6-2-3-7-11(10)15(18)16-14-12-8-4-5-9-13(12)19-17-14/h2-9H,1H3,(H,16,17,18)

InChI Key

RFKDWUMUIDZHTA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=NOC3=CC=CC=C32

Origin of Product

United States

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